![molecular formula C28H22F2N2 B3819754 (E)-1-(2-fluorophenyl)-N-{4'-[(E)-[(2-fluorophenyl)methylidene]amino]-3,3'-dimethyl-[1,1'-biphenyl]-4-yl}methanimine](/img/structure/B3819754.png)
(E)-1-(2-fluorophenyl)-N-{4'-[(E)-[(2-fluorophenyl)methylidene]amino]-3,3'-dimethyl-[1,1'-biphenyl]-4-yl}methanimine
Overview
Description
(E)-1-(2-fluorophenyl)-N-{4’-[(E)-[(2-fluorophenyl)methylidene]amino]-3,3’-dimethyl-[1,1’-biphenyl]-4-yl}methanimine is a complex organic compound characterized by its unique structure, which includes fluorophenyl groups and a biphenyl backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(2-fluorophenyl)-N-{4’-[(E)-[(2-fluorophenyl)methylidene]amino]-3,3’-dimethyl-[1,1’-biphenyl]-4-yl}methanimine typically involves a multi-step process. One common method includes the following steps:
Formation of the Biphenyl Backbone: This can be achieved through a Suzuki coupling reaction between a boronic acid derivative and a halogenated biphenyl compound.
Introduction of the Fluorophenyl Groups: Fluorophenyl groups can be introduced via a nucleophilic aromatic substitution reaction.
Formation of the Imine Linkage: The final step involves the condensation of an amine with an aldehyde to form the imine linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(2-fluorophenyl)-N-{4’-[(E)-[(2-fluorophenyl)methylidene]amino]-3,3’-dimethyl-[1,1’-biphenyl]-4-yl}methanimine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorophenyl groups can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, (E)-1-(2-fluorophenyl)-N-{4’-[(E)-[(2-fluorophenyl)methylidene]amino]-3,3’-dimethyl-[1,1’-biphenyl]-4-yl}methanimine is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a promising candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.
Mechanism of Action
The mechanism of action of (E)-1-(2-fluorophenyl)-N-{4’-[(E)-[(2-fluorophenyl)methylidene]amino]-3,3’-dimethyl-[1,1’-biphenyl]-4-yl}methanimine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- **(E)-1-(2-chlorophenyl)-N-{4’-[(E)-[(2-chlorophenyl)methylidene]amino]-3,3’-dimethyl-[1,1’-biphenyl]-4-yl}methanimine
- **(E)-1-(2-bromophenyl)-N-{4’-[(E)-[(2-bromophenyl)methylidene]amino]-3,3’-dimethyl-[1,1’-biphenyl]-4-yl}methanimine
Uniqueness
The uniqueness of (E)-1-(2-fluorophenyl)-N-{4’-[(E)-[(2-fluorophenyl)methylidene]amino]-3,3’-dimethyl-[1,1’-biphenyl]-4-yl}methanimine lies in its fluorine atoms. Fluorine atoms can significantly alter the compound’s chemical and biological properties, such as increasing its metabolic stability and enhancing its binding affinity to biological targets.
Properties
IUPAC Name |
1-(2-fluorophenyl)-N-[4-[4-[(2-fluorophenyl)methylideneamino]-3-methylphenyl]-2-methylphenyl]methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22F2N2/c1-19-15-21(11-13-27(19)31-17-23-7-3-5-9-25(23)29)22-12-14-28(20(2)16-22)32-18-24-8-4-6-10-26(24)30/h3-18H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKWBMTFGCMRIPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=CC3=CC=CC=C3F)C)N=CC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22F2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3,3-Trichloroprop-2-enyl 2-[(4-fluorophenyl)carbamoyl]benzoate](/img/structure/B3819671.png)
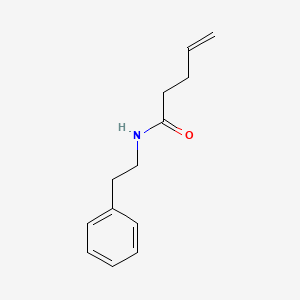
![2-[(3-bromo-4-hydroxy-5-methylphenyl)(3-bromo-5-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)methyl]benzenesulfonic acid](/img/structure/B3819687.png)
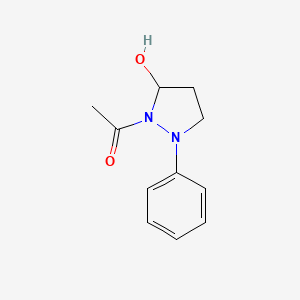
![4,4'-[2,2-propanediylbis(4,1-phenyleneoxy-4,1-phenyleneimino)]bis(4-oxobutanoic acid)](/img/structure/B3819698.png)
![2-[(2,4-dinitrophenyl)amino]-5-methylphenol](/img/structure/B3819700.png)
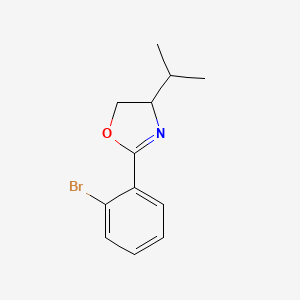
![(5S)-5-{[({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)(3-pyridinylmethyl)amino]methyl}-2-pyrrolidinone](/img/structure/B3819712.png)
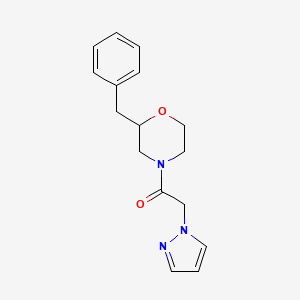
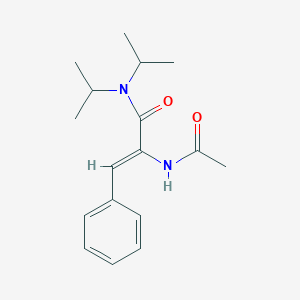
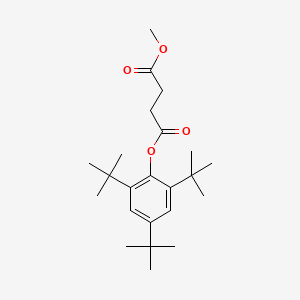
![methyl 3-(1H-indol-3-yl)-2-[(4-phenylbenzoyl)amino]propanoate](/img/structure/B3819725.png)
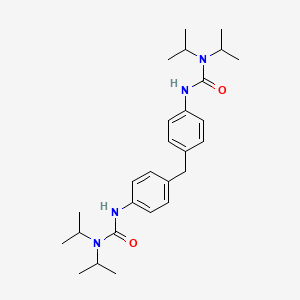
![N-(butan-2-yl)-4,6-bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-1,3,5-triazin-2-amine](/img/structure/B3819745.png)
